3-(Phenylethynyl)dibenzo[b,d]thiophene
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Overview
Description
3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene is a heterocyclic compound that belongs to the class of dibenzothiophenes These compounds are known for their unique structural properties, which include a fused thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene typically involves coupling reactions and electrophilic cyclization reactions. One common method is the palladium-catalyzed coupling of 2-iododibenzo[b,d]thiophene with phenylacetylene under Sonogashira coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a base, such as triethylamine, in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antifungal agents.
Mechanism of Action
The mechanism of action of 3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the phenyl-ethynyl group enhances its ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or activation of target enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene
Uniqueness
3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene is unique due to the presence of the phenyl-ethynyl group, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C20H12S |
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Molecular Weight |
284.4 g/mol |
IUPAC Name |
3-(2-phenylethynyl)dibenzothiophene |
InChI |
InChI=1S/C20H12S/c1-2-6-15(7-3-1)10-11-16-12-13-18-17-8-4-5-9-19(17)21-20(18)14-16/h1-9,12-14H |
InChI Key |
ZAXKAQOPTNPEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=CC=CC=C4S3 |
Origin of Product |
United States |
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